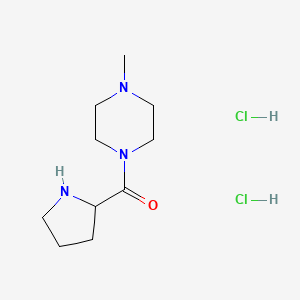

1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride

Description

Properties

Molecular Formula |

C10H21Cl2N3O |

|---|---|

Molecular Weight |

270.20 g/mol |

IUPAC Name |

(4-methylpiperazin-1-yl)-pyrrolidin-2-ylmethanone;dihydrochloride |

InChI |

InChI=1S/C10H19N3O.2ClH/c1-12-5-7-13(8-6-12)10(14)9-3-2-4-11-9;;/h9,11H,2-8H2,1H3;2*1H |

InChI Key |

ZMPJFGLMRARQFW-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCN(CC1)C(=O)C2CCCN2.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Starting Material Synthesis: Methylation of Piperazine Derivatives

The foundational step involves methylation of piperazine or its derivatives, which is a critical precursor for the target compound.

Methylation of Piperazine:

According to CN102304102B, methylation can be achieved via methyl transporters, where 1,4-lupetazin (a methyl donor) reacts with piperazine derivatives in the presence of catalysts such as Raney nickel or palladium on carbon under controlled conditions. The methyl transfer occurs in organic solvents like tetrahydrofuran (THF) or ethanol at temperatures ranging from 50°C to 250°C and pressures of 0.2 to 20 MPa (source).Reaction Conditions & Catalysts:

The methylation process typically involves autoclave conditions, with the mixture stirred and heated to facilitate methyl transfer, resulting in N-methylpiperazine derivatives.

| Parameter | Typical Range | Notes |

|---|---|---|

| Temperature | 50°C – 250°C | Elevated temperatures promote methyl transfer reactions |

| Pressure | 0.2 – 20 MPa | Ensures reaction feasibility under autoclave conditions |

| Catalysts | Raney nickel, palladium charcoal | Facilitate methyl transfer via catalytic hydrogenation or transfer mechanisms |

Introduction of the Pyrrolidine-2-Carbonyl Group

The pivotal step involves attaching the pyrrolidine-2-carbonyl moiety to the N-methylpiperazine core.

Amide Bond Formation:

Based on the synthesis of related piperazine derivatives, the pyrrolidine-2-carbonyl group can be introduced via amide coupling reactions. Typically, this involves activating the carboxylic acid derivative of pyrrolidine-2-carboxylic acid (or its derivatives) with coupling agents such as carbodiimides (e.g., EDC, DCC) in solvents like dichloromethane or dimethylformamide (DMF).Reaction Conditions:

The coupling is performed at room temperature or slightly elevated temperatures (around 25°C to 50°C), with inert atmospheres to prevent hydrolysis or side reactions.

- Dissolve pyrrolidine-2-carboxylic acid derivative in DMF.

- Add a coupling reagent (e.g., EDC) and a base (e.g., DIPEA).

- Introduce the N-methylpiperazine derivative with a free amine group.

- Stir under inert atmosphere until completion, monitored via TLC or HPLC.

| Parameter | Typical Values | Notes |

|---|---|---|

| Solvent | DMF, Dichloromethane | Polar aprotic solvents favor coupling |

| Coupling Reagent | EDC, DCC | Commonly used for amide bond formation |

| Temperature | 25°C – 50°C | Mild conditions to prevent degradation |

| Reaction Time | 12 – 24 hours | Ensures complete coupling |

Final Salt Formation: Dihydrochloride Salt

The last step involves converting the free base into its dihydrochloride salt to enhance stability and solubility.

- Acidic Treatment:

Dissolve the free base in a suitable solvent such as ethanol or water. - HCl Addition:

Bubble or add gaseous or aqueous HCl until the precipitation of the dihydrochloride salt occurs. - Isolation & Purification:

Filter the precipitate, wash with cold solvent, and dry under vacuum.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Ethanol, Water | Ensures solubility of the free base |

| Acid | Hydrogen chloride gas or aqueous HCl | Provides dihydrochloride salt |

| Temperature | Room temperature | Prevents decomposition |

Reaction Data Summary

Research Findings and Notes

Efficiency & Optimization:

The methylation step benefits from catalysis and elevated temperature, with yields improving under optimized autoclave conditions. The amide coupling is highly efficient under mild conditions, with coupling reagents like EDC providing high yields and minimal side reactions.Diversity of Precursors:

Various amines, including primary amines like ammonia, methylamine, and cyclic amines such as piperidine and morpholine, can serve as starting materials for the methylation process, offering flexibility in synthesis.Safety & Handling: Methylation reactions involving methyl iodide or similar reagents are highly toxic and require strict safety protocols. The use of catalytic hydrogenation for amide formation necessitates controlled hydrogen atmospheres.

Chemical Reactions Analysis

Hydrolysis of the Amide Bond

The pyrrolidine-2-carbonyl group contains an amide bond that can undergo hydrolysis under acidic or basic conditions.

-

Acid hydrolysis proceeds via protonation of the carbonyl oxygen, followed by nucleophilic attack by water .

-

Base-mediated hydrolysis involves hydroxide ion attack at the carbonyl carbon .

Alkylation/Acylation of the Piperazine Ring

The secondary amine in the piperazine ring (position 4) can undergo alkylation or acylation.

-

Alkylation occurs preferentially at the less hindered secondary amine .

-

Acylation requires activation of the carbonyl electrophile.

Catalytic Hydrogenation of the Pyrrolidine Ring

The pyrrolidine ring can undergo hydrogenation to form a saturated pyrrolidine derivative.

| Catalyst | Conditions | Products |

|---|---|---|

| Raney Nickel | H₂ (1–3 atm), 100°C | Tetrahydrofuran derivative (via ring opening) |

| Palladium on Carbon | H₂ (1 atm), Ethanol, 50°C | Partially reduced pyrrolidine |

Nucleophilic Substitution at the Carbonyl Group

The carbonyl group in the pyrrolidine-2-carbonyl moiety can participate in nucleophilic substitutions.

| Nucleophile | Reagents | Products |

|---|---|---|

| Grignard Reagents | RMgX (e.g., MeMgBr) | Tertiary alcohol derivatives |

| Amines | NH₃ or RNH₂ | Urea or thiourea analogs |

Salt Metathesis Reactions

The dihydrochloride salt can exchange counterions in the presence of stronger acids or bases.

| Reagent | Conditions | Products |

|---|---|---|

| AgNO₃ | Aqueous solution, RT | Silver chloride precipitate + free base |

| NaOH | Methanol, 40°C | Sodium chloride + free base |

Cycloaddition Reactions

The pyrrolidine carbonyl group can act as a dienophile in Diels-Alder reactions.

| Diene | Conditions | Products |

|---|---|---|

| 1,3-Butadiene | Toluene, 120°C | Bicyclic lactam derivatives |

| Anthracene | Microwave irradiation | Polycyclic fused systems |

Oxidation Reactions

The pyrrolidine ring is susceptible to oxidation at the α-carbon positions.

| Oxidizing Agent | Conditions | Products |

|---|---|---|

| KMnO₄ | H₂O, 80°C | Pyrrolidine-2,5-dione |

| Ozone | -78°C, CH₂Cl₂ | Cleaved diketone derivatives |

Key Stability Considerations

Scientific Research Applications

Synthesis of Pyrrolidine Derivatives

Pyrrolidine derivatives are crucial precursors for drug development . Stereoselective synthesis methods involving pyrrolidine are essential in creating various pharmaceutical compounds .

Examples of Pyrrolidine-Based Drugs

- Vildagliptin: Synthesized using L-prolinamide in the presence of N,N’-carbonyldiimidazole (CDI), which leads to an intermediate amide. This amide, when treated with ethyl nicotinate in trifluoroacetic anhydride, produces a nitrile. The final step involves removing protecting groups using aqueous trifluoroacetic acid to yield Vildagliptin .

- Sunvepra: Synthesized via the Williamson reaction between 1-chloroisoquinoline and a 4-hydroxyproline derivative .

- Clindamycin: A derivative of Lincomycin, used to treat bacterial infections, is obtained through the chlorination of lincomycin .

- Anisomycin: Synthesized from acyclic precursors using NaH in DMF at room temperature to yield Boc-protected pyrrolidine. Removal of the protecting group in an acidic environment leads to Anisomycin . It can also be formed by reducing an azide group to an amine in the presence of palladium on carbon, followed by intramolecular cyclization in the presence of NaOAc in MeOH .

Role in Tankyrase Inhibition for Cancer Treatment

Pyrazolopyrimidone and pyrazolopyridone compounds, prepared using 4-Methyl-4-(2-alkyl-2H-pyrazol-3-yl)-piperidines, act as tankyrase inhibitors, which are useful in cancer treatment . Tankyrase inhibitors address the loss of appropriate control for cell growth characteristic of cancer .

Research on Heterocyclic Amines and Cancer

1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride contains heterocyclic amine substructures. Research indicates that heterocyclic amines are associated with cancer etiology .

Key Points on Heterocyclic Amines (HCAs)

- Formation: Heterocyclic aromatic amines are produced when cooking meats at high temperatures and have been identified as carcinogens in rodents .

- Creatine Supplementation: Studies suggest that creatine supplementation does not significantly increase HCA formation, challenging concerns about a link between creatine use and cancer risk .

- DNA Adducts: Research measures DNA adduct levels to understand the bioreactivity of heterocyclic amines like PhIP, finding the highest adduct levels in tissues such as the pancreas, thymus, heart, and liver .

- Lactoperoxidase (LPO) Interaction: Heterocyclic amines can bind in the distal heme cavity of LPO, potentially leading to the formation of DNA adducts and subsequent breast cancer initiation .

Mechanism of Action

The mechanism of action of 1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used .

Comparison with Similar Compounds

NMR Shifts :

- Piperazine derivatives show deshielding in $ ^1H $ NMR as hydrochloride salts (e.g., δ 3.59 for piperazine dihydrochloride vs. δ 2.74 for free piperazine). The pyrrolidine-carbonyl group in the target compound may further deshield adjacent protons.

Antihistamine Derivatives ()

Piperazine dihydrochlorides like buclizine and meclizine feature bulky aryl substituents, enabling histamine receptor antagonism. The target compound’s pyrrolidine-carbonyl group lacks such steric bulk, suggesting divergent pharmacological targets.

Anticonvulsant Activity ()

1,4-Substituted piperazines (e.g., Compound II : PI > valproate) demonstrate that electron-withdrawing groups enhance anticonvulsant efficacy. The target compound’s carbonyl group may mimic this effect, though experimental validation is needed.

Mutagenicity Potential ()

Piperazine dihydrochloride forms mutagenic N-nitroso compounds in vivo (50–70% nitrosation). Structural modifications (e.g., bulky substituents in buclizine) mitigate this risk, but the target compound’s secondary amines may retain nitrosation liability.

Industrial Relevance

Piperazine dihydrochlorides are employed as buffers () and intermediates in antihistamine synthesis (). The target compound’s carbonyl group positions it as a candidate for protease inhibitors or kinase modulators.

Biological Activity

1-Methyl-4-(pyrrolidine-2-carbonyl)piperazine dihydrochloride is a compound that has garnered attention in medicinal chemistry due to its structural features and potential biological activities. This article provides an in-depth examination of its biological activity, including relevant research findings, case studies, and data tables.

Structural Overview

The compound features a piperazine ring substituted with a pyrrolidine-2-carbonyl group. The presence of these nitrogen heterocycles is significant, as they are often associated with diverse biological activities.

Antimicrobial Properties

Research indicates that derivatives of piperazine and pyrrolidine exhibit notable antimicrobial properties. For instance, compounds containing the piperazine scaffold have been found to inhibit various bacterial strains. A study highlighted that certain pyrrole derivatives showed effective antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 3.12 to 12.5 µg/mL .

Table 1: Antibacterial Activity of Related Compounds

| Compound | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Pyrrole Benzamide Derivatives | 3.125 | Staphylococcus aureus |

| Triclosan | 10 | Escherichia coli |

Anticancer Activity

The structural motifs present in this compound suggest potential anticancer activity. Research on related piperazine derivatives has shown promising results in inhibiting cancer cell proliferation. For example, compounds designed with similar scaffolds have demonstrated nanomolar activity against specific kinases involved in cancer progression .

Case Study: Piperazine Derivatives in Cancer Therapy

A recent investigation into piperazine derivatives revealed that modifications to the piperazine ring could enhance selectivity for cancer-related targets. The study reported compounds with IC50 values in the subnanomolar range against cyclin-dependent kinases (CDK), indicating their potential as therapeutic agents in oncology .

Neuropharmacological Effects

The compound's structure also suggests possible neuropharmacological applications. Piperazine derivatives have been studied for their effects on neurotransmitter receptors, particularly in the context of neurological disorders such as Alzheimer's disease . The ability to modulate muscarinic receptors indicates a pathway for cognitive enhancement.

Table 2: Neuropharmacological Activities of Piperazine Derivatives

| Compound | Activity Type | Reference |

|---|---|---|

| This compound | Potential M4 antagonist | |

| Donepezil | Acetylcholinesterase inhibitor | Alzheimer's treatment |

The biological activity of this compound can be attributed to its interaction with various biological targets:

- Kinase Inhibition : The compound may exhibit inhibitory effects on kinases involved in cell signaling pathways.

- Receptor Modulation : Its potential as a muscarinic receptor antagonist suggests implications for cognitive function and neuroprotection.

- Antimicrobial Action : The presence of nitrogen heterocycles enhances its ability to penetrate bacterial membranes, leading to effective antimicrobial action.

Q & A

Q. Advanced: How can reaction conditions be optimized to improve the yield and purity of this compound?

Answer (Basic):

The synthesis typically involves coupling pyrrolidine-2-carboxylic acid derivatives with methylpiperazine precursors. A common approach includes using carbodiimide-based coupling reagents (e.g., EDC) with activators like HOAt in anhydrous solvents such as THF or DMF. The final dihydrochloride salt is formed via treatment with HCl .

Answer (Advanced):

Optimization strategies include:

- Temperature control : Heating at 50–70°C during coupling steps enhances reaction efficiency while minimizing side products .

- Solvent selection : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.

- Purification : Reverse-phase chromatography (acetonitrile/water with 0.1% TFA) effectively isolates the target compound. Post-purification, free-basing with sodium bicarbonate and re-extraction with dichloromethane ensures high purity (>95%) .

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Q. Advanced: How can discrepancies between theoretical and observed spectroscopic data be resolved?

Answer (Basic):

Essential techniques include:

- NMR : H and C NMR confirm structural integrity (e.g., piperazine ring protons at δ 3.4–4.1 ppm, pyrrolidine carbonyl at δ 170–180 ppm) .

- LC/MS : Electrospray ionization (ESI) in positive mode verifies molecular weight and purity .

- HPLC : Reversed-phase methods with TFA modifiers assess purity (>95%) .

Answer (Advanced):

Discrepancies often arise from:

- Tautomerism or conformational dynamics : Variable temperature NMR or 2D experiments (e.g., COSY, HSQC) clarify ambiguous signals .

- Impurity interference : Gradient elution HPLC with photodiode array detection identifies co-eluting contaminants. Cross-validation with HRMS ensures accurate mass assignment .

Basic: What are the recommended storage conditions to ensure compound stability?

Q. Advanced: How does environmental pH or temperature affect the compound’s degradation profile?

Answer (Basic):

Store in airtight containers at room temperature (20–25°C) under anhydrous conditions. Avoid prolonged exposure to light or moisture to prevent hydrolysis of the carbonyl group .

Answer (Advanced):

Degradation studies show:

- pH sensitivity : Acidic conditions (pH < 3) accelerate hydrolysis of the pyrrolidine carbonyl, while alkaline conditions (pH > 9) promote piperazine ring oxidation. Buffered solutions (pH 6–7) are optimal for biological assays .

- Thermal stability : Decomposition occurs above 100°C, releasing HCl and forming N-methylpiperazine byproducts. Thermogravimetric analysis (TGA) is recommended for assessing batch-specific stability .

Basic: What biochemical pathways are relevant for studying this compound’s activity?

Q. Advanced: How can researchers design assays to differentiate its target specificity from off-target effects?

Answer (Basic):

Piperazine derivatives often modulate GPCRs, ion channels, or enzymes like phosphoglycerate dehydrogenase (PHGDH). Structural analogs suggest potential interactions with neurotransmitter receptors (e.g., serotonin or dopamine receptors) .

Answer (Advanced):

To assess specificity:

- Competitive binding assays : Use radiolabeled ligands (e.g., H-LSD for serotonin receptors) to measure IC values.

- Kinase profiling screens : Test against panels of 100+ kinases to identify off-target inhibition.

- CRISPR/Cas9 knockouts : Validate target engagement by comparing activity in wild-type vs. PHGDH-null cell lines .

Basic: How is purity quantified, and what thresholds are acceptable for in vitro studies?

Q. Advanced: How can batch-to-batch variability in purity impact experimental reproducibility?

Answer (Basic):

Purity is quantified via HPLC (≥95% area under the curve) or H NMR integration. Acceptable thresholds depend on application: ≥98% for mechanistic studies, ≥95% for preliminary screens .

Answer (Advanced):

Variability arises from:

- Residual solvents : GC-MS detects traces of DMF or THF, which may interfere with cellular assays.

- Enantiomeric impurities : Chiral HPLC resolves stereoisomers, critical for receptor-binding studies.

- Mitigation : Implement QC protocols with orthogonal methods (e.g., NMR + LC/MS) and use internal standards (e.g., deuterated analogs) for normalization .

Basic: What safety precautions are required when handling this compound?

Q. Advanced: What analytical methods detect hazardous degradation products during long-term storage?

Answer (Basic):

Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid inhalation or skin contact, as piperazine derivatives may cause respiratory or dermal irritation .

Answer (Advanced):

Degradation products (e.g., HCl gas, N-methylpiperazine) are identified via:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.